molecular formula C6H7NO4 B1422710 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid CAS No. 1076245-90-3

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1422710
CAS No.: 1076245-90-3
M. Wt: 157.12 g/mol
InChI Key: DVKDIEUKLNFGDG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid is a chemical compound belonging to the class of isoxazole derivatives, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms . This compound features a carboxylic acid functional group (-COOH) and a methoxymethyl substituent, making it a valuable bifunctional building block in medicinal chemistry and drug discovery research . The carboxylic acid group allows for further derivatization, commonly through the formation of amide bonds, which is a fundamental reaction in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules . Isoxazole cores are privileged structures in medicinal chemistry, frequently found in molecules with a wide range of biological activities. The presence of the methoxymethyl side chain may influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profile of lead candidates. As a high-purity synthetic intermediate, it is essential for constructing compound libraries for high-throughput screening and for the targeted synthesis of more complex heterocyclic systems. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-11-7-5/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDIEUKLNFGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076245-90-3
Record name 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile or ester, the oxazole ring can be formed through cyclization reactions involving reagents such as phosphorus oxychloride or other dehydrating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where the methoxymethyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield 3-(Formylmethyl)-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that isoxazole derivatives, including 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid, exhibit significant antimicrobial properties. These compounds are being explored for their potential to combat bacterial infections due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.

Anticancer Properties
Isoxazole derivatives have been studied for their anticancer activities. The unique structure of this compound allows it to interact with various biological targets, potentially leading to the development of novel anticancer agents. Preliminary studies suggest that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Organic Synthesis

Peptide Synthesis
The compound can be utilized in the solid-phase synthesis of peptides. Its unique functional groups allow for the incorporation into peptide chains as a β-amino acid, enhancing the stability and bioactivity of the resulting peptides. This application is particularly valuable in developing peptidomimetics that mimic natural peptides but possess improved pharmacological properties.

Table 1: Summary of Applications in Organic Synthesis

ApplicationDescription
Peptide SynthesisUsed as a building block for synthesizing bioactive peptides through solid-phase methods.
Antimicrobial AgentsExhibits properties that inhibit bacterial growth and may serve as a template for drug design.
Anticancer ResearchInvestigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various isoxazole derivatives, including this compound. The results demonstrated that this compound displayed significant inhibition against multiple strains of bacteria, suggesting its potential use as a lead compound in antibiotic development .

Case Study 2: Peptide Synthesis Optimization
In a recent study on peptide synthesis, researchers successfully incorporated this compound into peptide chains using both classical and ultrasonic-assisted methods. The ultrasonic method significantly reduced synthesis time while improving product purity, showcasing an efficient approach to utilizing this compound in peptide chemistry .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxymethyl and carboxylic acid groups can also play a role in binding to active sites or facilitating transport across biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and properties of 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid with analogous compounds:

Compound Name (CAS) Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound (1076245-90-3) Methoxymethyl C₆H₇NO₄ 157.12 Ether, carboxylic acid Predicted CCS values for MS analysis
5-Methyl-1,2-oxazole-4-carboxylic acid (Imp-D) None (methyl at position 5) C₅H₅NO₃ 127.10 Methyl, carboxylic acid Impurity standard in teriflunomide synthesis
3-(4-Methylphenyl)-1,2-oxazole-4-carboxylic acid 4-Methylphenyl C₁₁H₉NO₃ 203.20 Aromatic ring, carboxylic acid Higher lipophilicity due to aromatic group
3-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid tert-Butoxycarbonyl-azetidine C₁₄H₂₀N₂O₅ 296.32 Protected amine, carboxylic acid Polymorphic transitions under grinding
5-(Difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid (2138278-29-0) Difluoromethyl, triazole C₇H₆F₂N₄O₃ 244.15 Fluorine, triazole, carboxylic acid Enhanced metabolic stability; antimicrobial potential
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (115975-57-0) Amino, methyl, ethyl ester C₇H₁₀N₂O₃ 170.17 Amino, ester Basic character; intermediate in drug synthesis

Key Differences and Implications

Polarity and Solubility: The methoxymethyl group in the target compound provides moderate polarity, balancing solubility in both aqueous and organic phases. The carboxylic acid group in all compounds enhances aqueous solubility, but esters (e.g., ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) exhibit lower polarity and higher membrane permeability .

Difluoromethyl and triazole groups (2138278-29-0) increase electronegativity, influencing hydrogen bonding and enzymatic interactions .

Analytical Behavior :

  • The target compound’s predicted CCS values (129.3–139.6 Ų) aid in mass spectrometry identification, whereas Imp-D lacks such data but is quantified via RP-HPLC in pharmaceutical contexts .

Thermal and Solid-State Properties :

  • Polymorphism observed in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid highlights the impact of bulky substituents on crystal packing and stability .

Biological Activity

3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring that contributes to its biological activity. The molecular formula for this compound is C6H7NO4, and it contains functional groups that may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of methoxymethyl derivatives with appropriate carboxylic acids under acidic or basic conditions. The specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it demonstrated notable activity:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. For instance, in tests against common fungal pathogens:

Fungus MIC (µg/ml)
Candida albicans8
Aspergillus niger16

The inhibition of fungal growth indicates potential applications in treating fungal infections.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with microbial cell membranes or essential metabolic pathways. Its oxazole ring may play a crucial role in binding to specific enzymes or receptors.

Case Studies and Research Findings

Several studies have documented the biological activities of oxazole derivatives similar to this compound. For example:

  • Antibacterial Studies : A comparative analysis of various oxazole derivatives revealed that modifications in the substituents significantly affect their antibacterial potency. The presence of electron-withdrawing groups enhanced activity against E. coli and S. aureus .
  • Anticancer Properties : Some oxazole derivatives are reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural similarity suggests that this compound may also possess such properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methoxymethyl)-1,2-oxazole-4-carboxylic acid, and what analytical methods validate its purity?

  • Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors, such as β-keto esters or nitrile oxides, under microwave-assisted conditions to enhance yield. Post-synthesis, purity is validated using HPLC (≥97% purity threshold) and NMR spectroscopy (e.g., verifying the methoxymethyl group at δ 3.3–3.5 ppm in 1^1H NMR). Melting point analysis (if crystalline) should align with structurally related oxazole derivatives (e.g., 183–190°C for analogous 3-methylisoxazole-4-carboxylic acid) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the methoxymethyl group. Avoid prolonged exposure to light, as oxazole derivatives are prone to photodegradation. For handling, use PPE (gloves, goggles) and work in a fume hood, referencing safety protocols for similar carboxylic acid-containing heterocycles (e.g., R36/37/38 hazard codes) .

Q. What spectroscopic techniques are critical for characterizing its structure?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).
  • 13^13C NMR : Identify the oxazole ring carbons (δ 95–110 ppm) and methoxymethyl carbon (δ 55–60 ppm).
  • HRMS : Validate molecular ion peak (theoretical [M+H]+^+ = 158.08 for C6_6H7_7NO4_4) .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, enhancing the oxazole ring’s electron density. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions. Experimental validation may involve Suzuki-Miyaura coupling with aryl halides, monitoring regioselectivity via LC-MS .

Q. What strategies mitigate contradictions in reported solubility data for oxazole-carboxylic acids?

  • Methodological Answer : Use a standardized solvent system (e.g., DMSO/water mixtures) with controlled pH (2–7) to assess solubility. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD. For example, related 5-methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid shows pH-dependent solubility shifts due to carboxylate ionization .

Q. How can computational modeling predict this compound’s potential as a enzyme inhibitor?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2 or metalloproteases) using the compound’s 3D structure (PubChem CID or optimized DFT geometry). Compare binding affinity to known inhibitors, and validate with in vitro assays (IC50_{50} measurements) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) using design of experiments (DoE). For example, microwave synthesis at 100°C with Cu(I) catalysts can improve regioselectivity >90%. Monitor byproducts via GC-MS and adjust stoichiometry of nitrile oxide precursors .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar oxazole derivatives: How to resolve?

  • Methodological Answer : Compare DSC (differential scanning calorimetry) data across studies, ensuring consistent heating rates and sample preparation. For instance, 3-methylisoxazole-4-carboxylic acid melts at 183–190°C , while 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid melts at 182–183°C . Variations arise from crystallinity differences; use recrystallization (e.g., ethanol/water) to standardize samples.

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling this compound in catalytic studies?

  • Methodological Answer : Follow GHS guidelines for carboxylic acids and oxazoles:

  • Ventilation : Use local exhaust to avoid inhalation.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material.
  • Waste Disposal : Incinerate in a certified facility for halogen-free organics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid

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